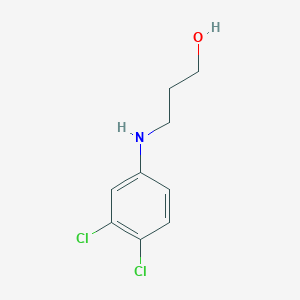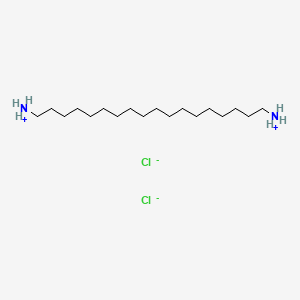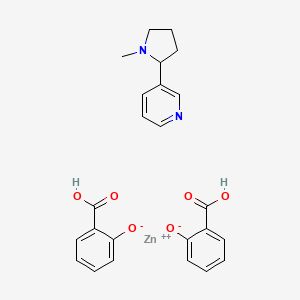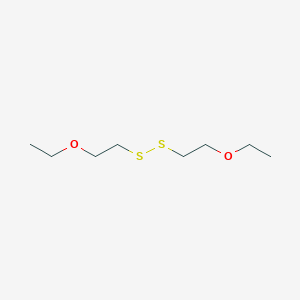![molecular formula C12H10ClN3 B14483680 Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1) CAS No. 64126-80-3](/img/structure/B14483680.png)
Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) is a heterocyclic aromatic compound that features a fused benzene and cinnoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, a palladium-catalyzed dual C–H activation can be employed to construct the fused ring system . This method involves using a pyrazolone moiety as an internal directing group for C–H activation, providing a flexible strategy to access the polycyclic skeleton.
Industrial Production Methods
Industrial production of Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the aromatic ring.
Applications De Recherche Scientifique
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic ring system allows it to engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c]pyrazolo[1,2-a]cinnolin-1-ones: These compounds share a similar fused ring system and are synthesized using similar palladium-catalyzed C–H activation methods.
Benzimidazoles: Another class of heterocyclic compounds with a fused benzene and imidazole ring system, known for their pharmacological properties.
Uniqueness
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propriétés
Numéro CAS |
64126-80-3 |
|---|---|
Formule moléculaire |
C12H10ClN3 |
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
benzo[c]cinnolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H9N3.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12;/h1-7H,13H2;1H |
Clé InChI |
SAYQTNYJMOLVLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)N=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)

![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)





![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)

